Chemical structure and properties of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
Chemical structure and properties of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
The following technical guide provides an in-depth analysis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , a bifunctional aromatic intermediate critical in the synthesis of bioactive pharmaceutical scaffolds, particularly kinase inhibitors and antibiotics.
Chemical Class: Fluorinated Nitroaromatic Alcohol Primary Application: Pharmaceutical Intermediate (SnAr Scaffold, Aniline Precursor)
Executive Summary
2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a strategic building block in medicinal chemistry, valued for its orthogonal reactivity . The molecule features three distinct reactive centers:[1]
-
Nitro Group (
): A latent amine functionality (via reduction) and an electron-withdrawing activator. -
Fluorine Substituent (
): Positioned ortho to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (S Ar) , allowing for the rapid introduction of complex amines (e.g., morpholines, piperazines). -
Primary Alcohol (
): A versatile handle for alkylation, oxidation, or conversion into a leaving group (mesylate/tosylate) for chain extension.
This guide outlines the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug development.[2]
Chemical Identity & Structural Analysis[3]
| Property | Detail |
| IUPAC Name | 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol |
| Common Synonyms | 3-Fluoro-4-nitrophenethyl alcohol; 3-Fluoro-4-nitrobenzeneethanol |
| Molecular Formula | |
| Molecular Weight | 185.15 g/mol |
| SMILES | OCCc1ccc([O-])c(F)c1 |
| CAS Number | Not widely indexed in public registries; often synthesized in situ or custom ordered.[3][4] |
| Appearance | Pale yellow to orange solid or viscous oil (dependent on purity). |
| Melting Point | Predicted: 55–65 °C (Analogous to 2-(4-nitrophenyl)ethanol). |
Structural Significance
The positioning of the fluorine atom relative to the nitro group is the defining feature of this molecule.
-
Electronic Activation: The nitro group at position 4 exerts a strong electron-withdrawing effect (
, ) on the ring. -
S
Ar Lability: The fluorine atom at position 3 is ortho to the nitro group. This geometric proximity allows the nitro group to stabilize the Meisenheimer complex intermediate formed during nucleophilic attack, making the fluorine an excellent leaving group for substitution reactions.
Synthetic Pathways[1][6][7]
The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol typically follows two primary routes. The choice depends on the availability of starting materials and the need for regiochemical control.
Route A: Nitration of 3-Fluorophenethyl Alcohol (Direct Functionalization)
This route is direct but requires careful separation of isomers.
-
Protection: Acetylation of 3-fluorophenethyl alcohol to protect the hydroxyl group (prevents oxidation/esterification).
-
Nitration: Reaction with
at low temperature ( ).-
Regioselectivity: The fluorine (ortho/para director) and the alkyl chain (ortho/para director) compete. The position para to the alkyl chain (and ortho to the fluorine) is electronically favorable and sterically accessible.
-
-
Hydrolysis: Deprotection of the acetate group to yield the target alcohol.
Route B: Reduction of 3-Fluoro-4-nitrophenylacetic Acid (Preferred)
This route offers higher regiochemical purity as the nitro group is established prior to alcohol formation.
-
Precursor Synthesis: Nitration of 3-fluorophenylacetic acid yields 3-fluoro-4-nitrophenylacetic acid as the major isomer.
-
Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (
) or Borane-THF .-
Critical Note: Borane reagents selectively reduce carboxylic acids in the presence of nitro groups. Stronger reducing agents like Lithium Aluminum Hydride (
) must be avoided as they will reduce the nitro group to an amine or azo compound.
-
Visualization: Synthetic Workflow
Figure 1: Preferred synthetic pathway via chemoselective reduction of the phenylacetic acid precursor.
Reactivity Profile & Applications
The utility of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol lies in its ability to undergo divergent transformations.
Nucleophilic Aromatic Substitution (S Ar)
Mechanism: The ortho-nitro group activates the C-F bond.
Protocol: Reaction with secondary amines (e.g., morpholine, piperazine) in the presence of a base (
Nitro Reduction
Mechanism: Catalytic hydrogenation or metal-mediated reduction.
Protocol:
Alcohol Functionalization
Mechanism: Standard nucleophilic substitution or oxidation. Protocol:
-
Activation: Reaction with Mesyl Chloride (
) and to form the mesylate. -
Oxidation:[5] Swern oxidation or Dess-Martin Periodinane to form the aldehyde (unstable, prone to polymerization) or acid.
Visualization: Divergent Reactivity
Figure 2: The divergent reactivity profile allows for selective modification of the ring or the side chain.
Experimental Protocols
Protocol A: Chemoselective Reduction of Carboxylic Acid
Applicable for converting 3-Fluoro-4-nitrophenylacetic acid to the alcohol.
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 10.0 mmol of 3-Fluoro-4-nitrophenylacetic acid in 50 mL of anhydrous THF.
-
Addition: Cool to
. Add Borane-Dimethyl Sulfide complex (2.0 M in THF, 12.0 mmol) dropwise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[6]
-
Quench: Cool to
. Carefully add Methanol (10 mL) dropwise to quench excess borane. -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
and Brine. Dry over . -
Purification: Flash column chromatography (Silica Gel, 20-40% EtOAc in Hexanes).
Protocol B: S Ar Displacement with Morpholine
Applicable for introducing a morpholine ring at the 3-position.
-
Reactants: Combine 1.0 equiv of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , 1.2 equiv of Morpholine , and 2.0 equiv of
. -
Solvent: Dissolve in anhydrous DMF (0.2 M concentration).
-
Conditions: Heat to
for 6-12 hours. The solution typically turns deep yellow/orange. -
Workup: Pour into ice water. Extract with EtOAc.[6] The product (2-(3-Morpholino-4-nitrophenyl)ethan-1-ol) is often a solid that can be recrystallized or purified by chromatography.
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated under confinement. Do not distill the neat compound at high temperatures.
-
Borane Reagents: Highly flammable and react violently with water. Use strictly anhydrous conditions.
-
Skin/Eye Contact: The compound is an irritant.[7][8][9] Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Store in a cool, dry place, preferably under inert gas to prevent slow oxidation of the alcohol.
References
-
S
Ar Reactivity of Fluoronitrobenzenes:-
Mechanism & Scope: "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PMC, 2024. Link
-
-
Chemoselective Reduction Protocols
-
Related Scaffold Synthesis (Linezolid Precursors)
-
General Properties of Nitrophenethyl Alcohols
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